2-Bromocinnamaldehyde
Description
Contextualization within Cinnamaldehyde (B126680) Analogs Research
Cinnamaldehyde and its analogs are a class of organic compounds that have garnered considerable attention for their wide-ranging biological activities. nih.govmdpi.com These activities stem from the presence of the α,β-unsaturated carbonyl group, which can act as a Michael acceptor, allowing for reactions with various biological nucleophiles. nih.gov Research into cinnamaldehyde analogs involves the synthesis and evaluation of derivatives to explore and enhance their therapeutic potential. nih.gov
Within this context, 2-bromocinnamaldehyde represents a synthetic modification of the parent cinnamaldehyde molecule. The introduction of a bromine atom at the ortho position of the phenyl ring significantly influences the electronic properties and reactivity of the compound. This substitution is a key strategy employed by researchers to modulate the biological and chemical characteristics of cinnamaldehyde analogs, leading to the investigation of their potential as anti-infective, anti-inflammatory, and anticancer agents. nih.govnih.govfrontiersin.org
Significance in Organic Synthesis and Medicinal Chemistry Research
The chemical structure of this compound makes it a valuable intermediate in organic synthesis. cymitquimica.comechemi.com The aldehyde group can participate in a variety of reactions, including nucleophilic additions and condensations, while the carbon-bromine bond offers a site for cross-coupling reactions, enabling the introduction of diverse substituents. cymitquimica.com This dual reactivity allows for the construction of more complex molecular architectures. For instance, it has been utilized in the synthesis of heterocyclic compounds like imidazo[2,1-b]thiazole (B1210989) derivatives through visible-light-promoted aminothiolation. acs.orgacs.org
In medicinal chemistry, the interest in this compound lies in its potential biological activities. The bromine substitution can enhance its electrophilic character, potentially leading to increased interaction with biological targets. cymitquimica.com Studies have explored the antimicrobial and anti-inflammatory properties of brominated cinnamaldehyde derivatives. cymitquimica.com The investigation of such analogs is driven by the need for new therapeutic agents with improved efficacy and pharmacological profiles. nih.gov
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(2-bromophenyl)prop-2-enal | americanelements.com |
| CAS Number | 138555-58-5 | cymitquimica.comechemi.comalfa-chemistry.com |
| Molecular Formula | C9H7BrO | cymitquimica.comechemi.comalfa-chemistry.comusbio.netmade-in-china.com |
| Molecular Weight | 211.06 g/mol | echemi.comamericanelements.comalfa-chemistry.comthermofisher.com |
| Appearance | Yellow to brown solid; Light yellow crystal | cymitquimica.comechemi.com |
| Melting Point | 66-68 °C | made-in-china.com |
| Boiling Point | 305.8 °C at 760 mmHg | americanelements.com |
| Density | 1.467 g/cm³ (Theoretical) | americanelements.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromophenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDKLBQFMCVZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694667 | |
| Record name | 3-(2-Bromophenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138555-58-5 | |
| Record name | 3-(2-Bromophenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Development
Classical and Established Synthetic Approaches
Established methods for synthesizing 2-bromocinnamaldehyde often rely on the direct functionalization of cinnamaldehyde (B126680), a readily available starting material. These approaches are characterized by addition-elimination sequences.
Addition-Elimination Reactions from Cinnamaldehyde Precursors
A common and direct route to this compound involves the electrophilic addition of bromine across the double bond of cinnamaldehyde, followed by the elimination of hydrogen bromide. science-revision.co.uk This two-step process first yields a dibromo-intermediate, which is then subjected to dehydrobromination to form the desired α-bromo-α,β-unsaturated aldehyde. google.comlibretexts.org
A notable variation involves the use of silica (B1680970) gel-supported bromine for the initial addition reaction. This method is advantageous as it allows for better control over the bromine concentration and can lead to a higher yield and better product quality. The subsequent elimination is then carried out using sodium carbonate in the presence of a phase transfer catalyst. google.com
| Starting Material | Reagents | Intermediate | Product | Overall Yield | Reference |
| Cinnamaldehyde | 1. Br₂ in Acetic Acid 2. K₂CO₃ | 2,3-dibromo-3-phenylpropionaldehyde | This compound | 75-85% | google.com |
| Cinnamaldehyde | 1. Br₂ in CCl₄ 2. 2,4-dimethylpyridine (B42361) | 2,3-dibromo-3-phenylpropionaldehyde | This compound | 83.0% | google.com |
| Cinnamaldehyde | 1. Br₂ in Acetic Acid 2. Na₂CO₃ | 2,3-dibromo-3-phenylpropionaldehyde | This compound | 91% | google.com |
| Cinnamaldehyde | 1. Silica gel supported Br₂ in CCl₄ 2. Na₂CO₃, Phase Transfer Catalyst | 2,3-dibromo-3-phenylpropionaldehyde | This compound | High | google.com |
The choice of solvent and catalyst plays a crucial role in optimizing the synthesis of this compound. Acetic acid is a commonly used solvent for the initial bromination step. google.com However, its use can lead to the formation of significant amounts of salt byproducts that are difficult to utilize. google.com Carbon tetrachloride is another solvent that has been employed, particularly when using silica gel-supported bromine. google.com The presence of water in the reaction system should be minimized as it can react with bromine to form byproducts like 2-bromo-3-phenylpropionaldehyde and cinnamic acid. google.com
Phase transfer catalysts, such as quaternary ammonium (B1175870) salts, have been shown to be effective in the elimination step, especially when the reaction is carried out in a two-phase system like carbon tetrachloride and an aqueous solution of sodium carbonate. google.com The use of 2,4-dimethylpyridine as a base for the elimination reaction has also been reported to give a high yield, although its cost can be a limiting factor for large-scale applications. google.com
Olefination Strategies
Olefination reactions provide an alternative pathway to this compound, starting from simpler aromatic aldehydes. These methods construct the carbon-carbon double bond of the cinnamaldehyde backbone.
Catalytic Olefination of Aromatic Aldehyde Hydrazones
A novel approach for the synthesis of α-bromocinnamaldehydes involves the catalytic olefination of hydrazones derived from aromatic aldehydes. This method utilizes 2-tribromomethyl-1,3-dioxolane to afford the ethylene (B1197577) acetals of the target products in moderate to good yields. researchgate.net This strategy offers a different disconnection approach, building the unsaturated system from an aldehyde precursor.
Wittig Homologation Approaches from Bromobenzaldehydes
| Starting Material | Reagent | Product | Yield | Reference |
| 2-Bromobenzaldehyde (B122850) | Ylide from (1,3-dioxolan-2-yl)methyl-triphenylphosphonium bromide | This compound | 79% | nih.govacs.org |
Olefination Strategies
Catalytic Olefination of Aromatic Aldehyde Hydrazones
Advanced and Green Chemistry Synthetic Protocols
Innovations in synthetic chemistry have led to the development of more sustainable and efficient methods for preparing this compound. These protocols often improve reaction yields, simplify product purification, and reduce waste.
Supported Reagent Methodologies (e.g., Silica Gel Supported Bromine)
A notable advancement in the synthesis of this compound involves the use of silica gel as a solid support for the brominating agent. google.comgoogle.com This method begins with the preparation of silica gel supported bromine. Cinnamaldehyde is then subjected to an addition reaction with this supported reagent in a carbon tetrachloride solvent. This initial step synthesizes the intermediate, 2,3-dibromo-3-phenylpropionaldehyde. google.com The use of a supported reagent offers advantages such as high reaction yields and a simplified post-treatment process. google.com
Phase Transfer Catalysis in Elimination Steps
Following the addition reaction, the synthesis proceeds with an elimination reaction to form the final α-bromocinnamaldehyde product. google.com The intermediate, 2,3-dibromo-3-phenylpropionaldehyde, is reacted with sodium carbonate. This dehydrobromination reaction is conducted in a two-phase system, where the organic solvent (carbon tetrachloride) is immiscible with the aqueous sodium carbonate solution. google.com
To facilitate the reaction between the two phases, a quaternary ammonium salt is employed as a phase transfer catalyst. google.com This catalyst effectively promotes contact between the reactants, allowing the elimination reaction to proceed quickly at the reflux temperature. This approach overcomes the low yields often associated with conventional heterogeneous reaction methods. google.com For optimal results, the molar ratio of 2,3-dibromo-3-phenylpropionaldehyde to sodium carbonate is maintained between 1:1.5 and 1:2.5. google.com
| Reaction Step | Reagents | Key Features | Yield |
| 1. Addition | Cinnamaldehyde, Silica Gel Supported Bromine, Carbon Tetrachloride | Utilizes a supported reagent for high yield and simple workup. google.com | - |
| 2. Elimination | 2,3-dibromo-3-phenylpropionaldehyde, Sodium Carbonate, Quaternary Ammonium Salt (Phase Transfer Catalyst) | Two-phase system; PTC enhances reaction rate and yield. google.com | Total Yield (2 steps): 75-85% google.com |
Asymmetric Synthesis of this compound and its Derivatives
The generation of chiral molecules from this compound is a significant area of research, with biocatalytic and electrochemical methods providing pathways to optically active products. These strategies are crucial for producing chiral building blocks for more complex molecules. rjpbcs.com
Biocatalytic Reduction Strategies (e.g., Baker's Yeast)
The asymmetric reduction of α-bromo cinnamaldehyde can be effectively achieved using baker's yeast (Saccharomyces cerevisiae). rjpbcs.com This biocatalytic approach selectively reduces the carbonyl (C=O) group of the aldehyde. rjpbcs.com The reaction can be performed with both free and immobilized yeast cells. rjpbcs.com
Employing baker's yeast as the biocatalyst results in the formation of optically active α-substituted-3-phenyl-1-propanol. rjpbcs.comresearchgate.net This transformation is characterized by good yields, ranging from 75% to 90%, and high enantiomeric excess (ee), typically greater than 81%. rjpbcs.com The use of immobilized yeast offers several process advantages, including enhanced operational stability, simpler product isolation, and the potential for catalyst reuse. rjpbcs.com
| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Baker's Yeast (Saccharomyces cerevisiae) | α-Bromo cinnamaldehyde | Optically active α-bromo-3-phenyl-1-propanol | 75-90% rjpbcs.com | >81% rjpbcs.com |
Electrochemical Reduction for Chiral Product Formation
Electrochemical methods offer an alternative route for the asymmetric reduction of α-bromo cinnamaldehyde. rjpbcs.com This process is conducted under galvanostatic conditions using a Stainless Steel (SS-316) cathode. rjpbcs.com The efficiency of the reduction is pH-dependent, with cyclic voltammetry studies indicating that a basic medium (pH 9.0) provides the optimal conditions. rjpbcs.com
Similar to the biocatalytic method, electrochemical reduction selectively targets the carbonyl moiety. rjpbcs.com This technique produces optically active alcohols in good yields (75-90%) and with high enantiomeric excess (>81%). rjpbcs.com This electrochemical transformation is considered economically viable and holds potential for being scaled up for larger industrial applications. rjpbcs.com
| Parameter | Condition/Setup | Outcome |
| Method | Galvanostatic Electrochemical Reduction rjpbcs.com | Selective reduction of the C=O group rjpbcs.com |
| Cathode | Stainless Steel (SS-316) rjpbcs.com | Economically viable and scalable rjpbcs.com |
| pH | 9.0 (Basic Medium) rjpbcs.com | Optimal condition for reduction rjpbcs.com |
| Yield | 75-90% rjpbcs.com | Good rjpbcs.com |
| Enantiomeric Excess (ee) | >81% rjpbcs.com | High rjpbcs.com |
Reactivity and Mechanistic Investigations
N-Heterocyclic Carbene (NHC)-Catalyzed Transformations
NHC catalysis provides a powerful platform for activating 2-bromocinnamaldehyde. The carbene catalyst covalently binds to the aldehyde, initiating a series of transformations that unlock novel reaction pathways. A key strategy involves the generation of α,β-unsaturated acylazolium intermediates, which serve as versatile electrophilic synthons. nih.govrsc.orgrsc.org The reaction of an NHC with an α-haloenal, such as this compound, is an efficient method for producing these intermediates without the need for external oxidants. rsc.org
A prominent application of this compound in NHC catalysis is its participation in formal [3+3] annulation reactions. researchgate.net This strategy allows for the enantioselective synthesis of six-membered heterocyclic rings, which are prevalent motifs in medicinally important compounds. researchgate.net The reaction typically involves the interception of a chiral α,β-unsaturated acylazolium intermediate, derived from this compound, with a 1,3-bisnucleophile. nih.govresearchgate.net
The NHC-catalyzed [3+3] cycloaddition of this compound with 1,3-dicarbonyl compounds is a well-established method for constructing chiral dihydropyranone skeletons. nih.govrsc.org This transformation proceeds under mild conditions and can tolerate a wide array of functional groups. researchgate.net
Researchers have successfully demonstrated the enantioselective synthesis of 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives by reacting α-bromocinnamaldehyde with indole-based β-ketoesters. oaepublish.comresearchgate.net These reactions afford the desired products in good yields and with excellent enantioselectivities, often exceeding 95% ee. oaepublish.comresearchgate.net The scope of the reaction is broad, accommodating various substituents on both the indole (B1671886) nucleus and the cinnamaldehyde (B126680) aromatic ring. oaepublish.com Similarly, the reaction has been extended to other nucleophiles, including cyclic 1,3-diketones and phenylacetaldehydes, to produce diverse, highly substituted dihydropyranones. rsc.orgsci-hub.se
Table 1: Selected Examples of [3+3] Annulation of α-Bromocinnamaldehydes with β-Ketoester Indoles
| Entry | R¹ (on Cinnamaldehyde) | R² (on Indole) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | H | 75 | 94 |
| 2 | H | 5-MeO | 76 | 96 |
| 3 | H | 5-Cl | 70 | 95 |
| 4 | H | 5-NO₂ | 80 | 98 |
| 5 | 4-Cl | H | 72 | 96 |
| 6 | 4-Me | H | 78 | 95 |
Data synthesized from representative findings in the literature. oaepublish.comresearchgate.net
The catalytic cycle for the [3+3] annulation is initiated by the nucleophilic attack of the N-heterocyclic carbene on the carbonyl carbon of this compound. oaepublish.comresearchgate.net This addition forms a tetrahedral intermediate known as the Breslow intermediate. oaepublish.comresearchgate.net This intermediate then undergoes tautomerization and subsequent elimination of the bromide ion. oaepublish.comresearchgate.net This key elimination step generates the crucial α,β-unsaturated acylazolium intermediate, sometimes referred to as a vinyl acyl azolium. oaepublish.comresearchgate.net This species is a highly electrophilic 1,3-biselectrophile. rsc.org
The enolate form of the 1,3-dicarbonyl compound then engages in a stereodetermining Michael addition to the β-position of the unsaturated acylazolium. oaepublish.comresearchgate.net This step creates a new carbon-carbon bond and generates a carbene-bound enolate intermediate. sci-hub.se The final step is an intramolecular cyclization, where the enolate oxygen attacks the activated acylazolium carbonyl carbon (a lactonization step), leading to the formation of the dihydropyranone ring and the regeneration of the NHC catalyst, thus closing the catalytic loop. oaepublish.comresearchgate.netsci-hub.se
Beyond cycloadditions with dicarbonyl compounds, this compound is a key reactant in chemo-selective cascade reactions with bifunctional substrates like 2-aminoaldehydes. researchgate.net A significant challenge in reactions involving two different aldehydes is achieving chemo-selectivity, where the catalyst selectively activates one aldehyde over the other. nih.gov In this case, the NHC preferentially reacts with the α-bromoenal to generate the α,β-unsaturated acylazolium intermediate, leaving the aminoaldehyde to act as the nucleophile. researchgate.netresearchgate.net
An elegant application of this chemo-selective strategy is the synthesis of chiral 1,2-dihydroquinolines. researchgate.net This transformation is achieved through an NHC-catalyzed cascade reaction between an α-bromoenal, such as this compound, and a 2-aminoaldehyde (e.g., 2-aminobenzaldehyde). researchgate.netresearchgate.net The process yields valuable dihydroquinoline products, which are important scaffolds in medicinal chemistry, with high optical purity. researchgate.netacs.org This method provides direct access to highly functionalized dihydroquinolines that would be challenging to synthesize otherwise. researchgate.netnih.gov
The mechanistic pathway for the formation of dihydroquinolines is a sophisticated cascade sequence. researchgate.net It begins with the established formation of the α,β-unsaturated acylazolium intermediate from this compound and the NHC catalyst. The key cascade is initiated by the nucleophilic addition of the aniline (B41778) nitrogen from the 2-aminoaldehyde to the β-carbon of the acylazolium intermediate (an aza-Michael addition). researchgate.net
This is followed by an intramolecular aldol (B89426) reaction, where the enolate generated from the aza-Michael addition attacks the aldehyde group of the aminoaldehyde moiety. researchgate.net The resulting intermediate then undergoes the formation of a transient β-lactone, which subsequently undergoes decarboxylation (loss of CO₂) to furnish the final chiral dihydroquinoline product and regenerate the NHC catalyst. researchgate.net This complex, multi-step sequence occurs in a single pot, showcasing the power of NHC catalysis to orchestrate intricate molecular assemblies from simple precursors. researchgate.net
Chemo-selective Cascade Reactions with Aminoaldehydes
Synthesis of Chiral Dihydroquinolines
Transition Metal-Catalyzed Coupling Reactions
The presence of a vinyl bromide moiety makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted cinnamaldehyde derivatives.
Palladium-Catalyzed Cross-Coupling for Alkynyl Cinnamaldehyde Derivatives
Palladium-catalyzed coupling reactions, such as the Sonogashira reaction, provide an effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. scirp.org In the context of this compound, this reaction facilitates the introduction of an alkynyl group at the α-position of the cinnamaldehyde backbone.
The synthesis of (Z)-2-bromocinnamaldehyde has been utilized as a starting material for the preparation of functionalized 1,5-diyne-3-ols. researchgate.net This methodology involves the reaction of the bromocinnamaldehyde derivative with lithium acetylides to furnish the desired products. researchgate.net The general applicability of palladium-catalyzed coupling of terminal alkynes with vinyl bromides is well-established, typically employing a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. scirp.orgnih.govuwindsor.ca The reaction tolerates a wide variety of functional groups on both the alkyne and the vinyl halide. scirp.orgorganic-chemistry.org
Table 1: Representative Palladium-Catalyzed Sonogashira Coupling Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(CF₃COO)₂ / PPh₃ / CuI | scirp.org |
| Base | Et₃N | scirp.org |
| Solvent | DMF | scirp.org |
| Temperature | 100°C | scirp.org |
| Reactants | Vinyl Bromide, Terminal Alkyne | scirp.org |
Masuda Borylation-Suzuki Coupling Sequences for Alpha,Beta-Substituted Cinnamaldehydes
A powerful one-pot strategy for the synthesis of α,β-substituted cinnamaldehydes involves the Masuda borylation–Suzuki coupling (MBSC) sequence. rsc.orgresearchgate.net This sequentially palladium-catalyzed process has been successfully applied to the challenging coupling of vinyl halides, such as α-bromocinnamaldehyde, with various (hetero)aryl halides. rsc.orgresearchgate.net The use of sterically hindered phosphane ligands is reported to be crucial for achieving high selectivity in this transformation. rsc.org
The MBSC sequence allows for the selective formation of the desired α,β-substituted cinnamaldehydes without affecting the reactivity of the Michael system inherent in the cinnamaldehyde structure. rsc.org This methodology has been employed to synthesize a variety of complex molecules, including intermediates for 3,4-diaryl-1H-pyrazoles. rsc.orgbeilstein-journals.org The process catenates a palladium-catalyzed Masuda borylation with a Suzuki coupling in a single pot, providing efficient access to diverse molecular scaffolds. researchgate.net
Aldol Condensation Reactions Involving this compound Analogs
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com While direct studies on the self-aldol condensation of this compound are not prevalent, its analogs and derivatives are actively used in related transformations.
The reactivity of the aldehyde group in cinnamaldehyde derivatives makes them suitable electrophiles in crossed-aldol reactions. wikipedia.org In the context of this compound analogs, the electron-withdrawing nature of the bromine atom at the α-position can influence the electrophilicity of the carbonyl carbon and the reactivity of the Michael acceptor system.
A notable application is the organocatalytic aza-Michael/aldol cascade reaction between 2-aminobenzaldehydes and various cinnamaldehydes, including 2-bromo-substituted derivatives, to synthesize enantiomerically enriched 1,2-dihydroquinolines. nih.govacs.org In these reactions, the cinnamaldehyde derivative acts as the electrophilic partner. For instance, the synthesis of sealutomicin C utilized a key step involving the reaction of an aniline-derived α-ketoester with this compound, catalyzed by a diarylprolinol silyl (B83357) ether, to form the corresponding dihydroquinoline in high yield (89%) and excellent enantioselectivity (98% ee). nih.govacs.org This demonstrates the utility of this compound analogs as substrates in complex, stereoselective cascade reactions that incorporate an aldol-type cyclization.
Selective Functional Group Transformations
Chemoselective Reduction of Carbonyl Moieties
The chemoselective reduction of the carbonyl group in α,β-unsaturated aldehydes like this compound, without affecting the carbon-carbon double bond, is a synthetically important transformation. The product, an allylic alcohol, is a valuable chiral building block.
A key challenge in the reduction of α,β-unsaturated carbonyls is achieving 1,2-reduction (attack at the carbonyl) over 1,4-conjugate addition (attack at the β-carbon). While powerful reagents like lithium aluminum hydride often reduce both the aldehyde and the alkene, milder reagents are sought for selectivity. wikipedia.org
Research has demonstrated the highly selective asymmetric reduction of the carbonyl moiety in α-bromocinnamaldehyde using baker's yeast (Saccharomyces cerevisiae). rjpbcs.com This biotransformation yields the corresponding optically active alcohol with good yields (75-90%) and high enantiomeric excess (ee > 81%). rjpbcs.com The reduction is mediated by enzymes within the yeast, utilizing NADPH as the hydride donor. Isopropanol is often added to the reaction to regenerate the NADPH cofactor, allowing the catalytic cycle to continue. rjpbcs.com This method provides an environmentally friendly and effective route to chiral alcohols from this compound.
Table 2: Biotransformation of α-Bromocinnamaldehyde
| Parameter | Details | Reference |
|---|---|---|
| Catalyst | Baker's Yeast (Saccharomyces cerevisiae) | rjpbcs.com |
| Reaction Type | Asymmetric reduction of carbonyl | rjpbcs.com |
| Product | Optically active α-bromo cinnamyl alcohol | rjpbcs.com |
| Yield | 75-90% | rjpbcs.com |
| Enantiomeric Excess (ee) | >81% | rjpbcs.com |
Derivatization and Analog Development for Research Applications
Synthesis of Bioactive 2-Bromocinnamaldehyde Derivatives
The reactivity of the α,β-unsaturated aldehyde system in this compound allows for its use as a key building block in the synthesis of various heterocyclic frameworks. These scaffolds are of significant interest in medicinal chemistry and natural product research.
Chromone (B188151) Derivatives as Potential Enzyme Inhibitors (e.g., Kinesin Eg5)
The kinesin Eg5 protein is a crucial component in the formation of the bipolar spindle during mitosis, making it a significant target for the development of anticancer agents. nih.govnih.gov Inhibitors of Eg5 can cause mitotic arrest and subsequent cell death in proliferating cancer cells. nih.gov
In the search for new Eg5 inhibitors, researchers have synthesized 2-styrylchromone derivatives. While direct synthesis from this compound is not prominently documented in this specific context, a closely related structural isomer, 4-bromocinnamaldehyde (B15041) (p-bromo cinnamaldehyde), has been successfully used. espublisher.comespublisher.com In these syntheses, 4-bromocinnamaldehyde undergoes an aldol (B89426) condensation reaction with 2-methylchromone (B1594121) to produce the corresponding 2-styrylchromone derivative. espublisher.com Molecular modeling studies of these compounds provide insights into their potential inhibitory mechanisms at the Eg5 binding site, highlighting the importance of the brominated cinnamaldehyde (B126680) framework in designing potential kinesin Eg5 inhibitors. espublisher.comespublisher.com
Indole-Pyran Derivatives as Bioactive Frameworks
Indole (B1671886) and pyran rings are core structures in numerous biologically active natural products and pharmaceutical agents. oaepublish.com The enantioselective synthesis of molecules containing an indole-2-yl-pyran skeleton has been achieved using α-bromocinnamaldehyde as a key reactant. oaepublish.comresearchgate.net
A notable method involves a formal [3+3] cycloaddition reaction between α-bromocinnamaldehyde and a β-ketoester indole, catalyzed by a chiral N-heterocyclic carbene (NHC). oaepublish.comresearchgate.netrsc.org This reaction proceeds through a vinyl acyl azolium intermediate, which is generated from the NHC and α-bromocinnamaldehyde. oaepublish.com The process is efficient, avoids the need for harsh oxidants, and produces 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives in good yields with outstanding enantioselectivities, often up to 98% ee. oaepublish.comresearchgate.net
Table 1: Examples of NHC-Catalyzed Cycloaddition of α-Bromocinnamaldehydes This table is based on data from a study on the enantioselective synthesis of 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons. researchgate.net
| Phenyl Group Substituent on Aldehyde | Yield | Enantiomeric Excess (ee) |
|---|---|---|
| Unsubstituted | 78% | 97% |
| 2-Fluoro | 65% | 95% |
| 4-Chloro | 76% | 97% |
| 4-Nitro | 72% | 93% |
Dihydroquinoline Scaffolds for Complex Natural Product Synthesis
Dihydroquinoline frameworks are integral to many complex alkaloids and other natural products. The cinnamaldehyde scaffold is a critical component in modern synthetic strategies to access these structures. In the enantioselective total synthesis of sealutomicin C, a complex anthraquinone (B42736) antibiotic, a bromocinnamaldehyde derivative was a key starting material. acs.orgnih.govox.ac.uk
Specifically, a cinnamaldehyde bearing a bromine atom on the 2-position of the phenyl ring was reacted with an α-ketoester in an organocatalytic, enantioselective process to construct the core dihydroquinoline structure. acs.orgnih.gov This reaction produced the desired dihydroquinoline product in high yield (89%) and excellent enantioselectivity (98% ee). acs.orgnih.gov This work underscores the utility of brominated cinnamaldehydes in providing advanced intermediates for the assembly of architecturally complex and biologically significant natural products. acs.org
Structure-Activity Relationship (SAR) Studies in Biological Systems Research
By systematically modifying the structure of this compound and its analogs, researchers can probe the specific molecular features responsible for their biological effects. These structure-activity relationship (SAR) studies are fundamental to optimizing potency and understanding the mechanism of action.
Antimicrobial and Antivirulence Activity SAR
Cinnamaldehyde and its derivatives are known to possess broad-spectrum antimicrobial properties. maynoothuniversity.ie SAR studies reveal that the α,β-unsaturated acyl group is a critical feature for activity, often acting as a Michael acceptor. nih.gov The nature and position of substituents significantly modulate this activity.
α-bromocinnamaldehyde (this compound) has demonstrated potent bactericidal activity. It is capable of eradicating persister cells of Escherichia coli, which are notoriously tolerant to conventional antibiotics. researchgate.netnih.gov Research indicates that 200 μg/ml of α-bromocinnamaldehyde can kill all exponential-phase E. coli cells, and it does so through a mechanism that appears to be independent of reactive oxygen species (ROS). maynoothuniversity.ieresearchgate.net Furthermore, α-bromocinnamaldehyde has been found to be active against biofilms of Streptococcus pyogenes. nih.gov
In contrast, isomers like 4-bromocinnamaldehyde have shown significant antibacterial and antivirulence activities against marine pathogens like Vibrio parahaemolyticus and Vibrio harveyi. nih.govbohrium.comresearchgate.net This derivative effectively inhibits biofilm formation and downregulates the expression of genes related to virulence and quorum sensing. nih.govbohrium.com The differential activity between α-bromo and 4-bromo derivatives against various bacterial species highlights the importance of the substituent's position in determining the spectrum of antimicrobial action.
Table 2: Antimicrobial Activity of Cinnamaldehyde Derivatives This table summarizes findings from various studies on the antimicrobial effects of cinnamaldehyde and its analogs.
| Compound | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| α-Bromocinnamaldehyde | Escherichia coli | Eradicates persister cells | researchgate.netnih.gov |
| α-Bromocinnamaldehyde | Streptococcus pyogenes | Active against biofilms | nih.gov |
| 4-Bromocinnamaldehyde | Vibrio parahaemolyticus | Potent biofilm inhibition (99.6%) | nih.gov |
| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | Potent biofilm inhibition (98.9%) | nih.gov |
| 4-Nitrocinnamaldehyde | Vibrio parahaemolyticus | Potent biofilm inhibition (98.7%) | nih.gov |
Insecticidal and Repellent Activity SAR
Research into plant-derived compounds for pest control has identified cinnamaldehyde derivatives as effective insecticides and repellents. conicet.gov.ar A comparative study of twelve cinnamaldehyde-related compounds against the maize weevil, Sitophilus zeamais, identified α-bromocinnamaldehyde as the most potent repellent. conicet.gov.arnih.gov It was effective even at the lowest concentration tested (0.28 µmol L⁻¹). conicet.gov.arnih.gov
Quantitative structure-activity relationship (QSAR) models developed from this research provided deeper insights. conicet.gov.arnih.gov The studies found a linear relationship between the repellent effect against S. zeamais and two key molecular descriptors: the polar surface area and the Log P value (a measure of lipophilicity). conicet.gov.arnih.gov For insecticidal toxicity, a linear relationship was found with electronic properties of the molecule. conicet.gov.arnih.gov These findings suggest that modifying the polarity and lipophilicity of the cinnamaldehyde scaffold is a key strategy for designing more effective repellents.
Modulation of Biological Receptors (e.g., Sweet Taste Receptors)
The derivatization of cinnamaldehyde and its analogs has been a subject of scientific inquiry for their potential to modulate biological receptors, with a notable focus on the sweet taste receptor. The human sweet taste receptor is a heterodimeric G-protein coupled receptor composed of two subunits, T1R2 and T1R3. biorxiv.orgresearchgate.netresearchgate.net Research has shown that certain flavor compounds, including cinnamaldehyde, can directly activate this receptor, contributing to a sweet taste sensation. biorxiv.orgresearchgate.net
Studies investigating the structure-activity relationships (SAR) of cinnamaldehyde derivatives have provided insights into the molecular features that govern their interaction with the T1R2/T1R3 receptor. biorxiv.org Cinnamaldehyde (CA) and its analog, p-methoxycinnamaldehyde (PMCA), have been identified as activators of the sweet taste receptor. biorxiv.orgresearchgate.net These compounds are believed to interact with the transmembrane domain (TMD) of the T1R3 subunit, acting as both agonists and positive allosteric modulators (ago-PAMs). biorxiv.orgresearchgate.netresearchgate.net This means they can not only elicit a sweet taste on their own but also enhance the sweetness of other sweeteners when present together. biorxiv.orgresearchgate.net
The development of analogs, including halogenated derivatives like this compound, is a strategy to explore and modify the biological activity of the parent compound. The introduction of a bromine atom at the 2-position of the phenyl ring in cinnamaldehyde creates a new chemical entity with altered electronic and steric properties. While direct studies on the specific interaction of this compound with sweet taste receptors are not extensively documented in current literature, the known activity of cinnamaldehyde provides a basis for such investigations. The planar structure of cinnamaldehyde has been suggested as important for its agonist and positive allosteric modulator activity. biorxiv.org Further research into derivatives like this compound could elucidate how substitutions on the phenyl ring influence the binding and activation of the sweet taste receptor.
A study that examined 79 cinnamaldehyde-related compounds found that most acted as inhibitors of the sweet taste receptor, while those with particular planar structures functioned as ago-PAMs. biorxiv.org This highlights the sensitivity of the receptor to the specific structural features of the modulating compound.
Research Findings on Cinnamaldehyde Derivatives and Sweet Taste Receptor Modulation
The following table summarizes the findings for cinnamaldehyde and a key derivative in the context of sweet taste receptor modulation.
| Compound Name | Structure | Role in Sweet Taste Receptor Modulation | Mechanism of Action |
| Cinnamaldehyde | C9H8O | Agonist and Positive Allosteric Modulator (ago-PAM) biorxiv.orgresearchgate.net | Activates the T1R2/T1R3 receptor by interacting with the transmembrane domain (TMD) of the T1R3 subunit. biorxiv.orgresearchgate.net |
| p-Methoxycinnamaldehyde | C10H10O2 | Agonist and Positive Allosteric Modulator (ago-PAM) biorxiv.orgresearchgate.net | Activates the T1R2/T1R3 receptor, likely through interaction with the T1R3 TMD, similar to cinnamaldehyde. biorxiv.orgresearchgate.net |
| This compound | C9H7BrO | Activity on sweet taste receptors is a subject for further research. | The introduction of the bromo- group may alter its interaction with the receptor compared to the parent compound. |
Mechanistic Studies of Biological Activities
Anti-Biofilm and Anti-Persister Mechanisms in Microbial Pathogens
2-Bromocinnamaldehyde isomers have demonstrated significant activity against bacterial biofilms and persister cells, which are notoriously resistant to conventional antibiotics. The compound interferes with several key physiological processes required for the establishment and maintenance of these resilient microbial communities.
The ability of bacteria to adhere to surfaces is a critical first step in biofilm formation and is heavily influenced by cell surface hydrophobicity and the presence of adhesive appendages like fimbriae. Studies on the marine pathogen Vibrio parahaemolyticus have shown that 4-bromocinnamaldehyde (B15041) can effectively inhibit these factors. researchgate.netbohrium.comnih.gov The compound causes a dose-dependent reduction in cell surface hydrophobicity and interferes with fimbriae-mediated yeast agglutination, thereby preventing the initial attachment of bacterial cells to surfaces. researchgate.netnih.gov
Flagella are crucial for bacterial motility, enabling bacteria to seek out favorable environments and colonize surfaces. Research has revealed that 4-bromocinnamaldehyde significantly impairs both swimming and swarming motilities in V. parahaemolyticus. researchgate.netbohrium.comnih.gov By disrupting flagellar function, the compound limits the pathogen's ability to spread and initiate biofilm formation on new surfaces. researchgate.net
Virulence in many pathogenic bacteria is dependent on the secretion of enzymes and signaling molecules. In V. parahaemolyticus, 4-bromocinnamaldehyde has been found to completely inhibit the secretion of proteases at concentrations of 50 and 100 µg/mL. nih.gov Proteases are critical for tissue damage and nutrient acquisition during infection. nih.gov Additionally, the compound reduces the production of indole (B1671886), a significant intercellular signal molecule, further diminishing the pathogen's virulence capabilities. researchgate.netbohrium.com
Table 1: Effect of 4-Bromocinnamaldehyde on Virulence Factors in V. parahaemolyticus
| Virulence Factor | Observed Effect | Reference |
|---|---|---|
| Cell Surface Hydrophobicity | Dose-dependent reduction | researchgate.netnih.gov |
| Fimbriae Production | Inhibition of yeast agglutination | nih.gov |
| Swimming & Swarming Motility | Significant dose-dependent inhibition | researchgate.net |
| Protease Secretion | Complete inhibition at 50-100 µg/mL | nih.gov |
| Indole Production | Significant reduction | researchgate.net |
Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. Transcriptomic analysis in V. parahaemolyticus revealed that 4-bromocinnamaldehyde downregulates the expression of key QS and biofilm-related genes. researchgate.netmdpi.com Specifically, the expression of master QS regulators aphA and opaR, the autoinducer-2 (B1199439) synthase gene luxS, and the capsular polysaccharide synthesis gene cpsA were all repressed. researchgate.netmdpi.com Furthermore, virulence-related genes such as fliA (a flagellar sigma factor) and tdh and vopS (toxin-related genes) were also downregulated. researchgate.netmdpi.com This broad modulation of gene expression highlights the compound's ability to disrupt the central regulatory networks governing bacterial pathogenicity.
Table 2: Modulation of Gene Expression in V. parahaemolyticus by 4-Bromocinnamaldehyde
| Gene Category | Downregulated Genes | Function | Reference |
|---|---|---|---|
| Quorum Sensing & Biofilm | aphA | Master QS regulator | researchgate.netmdpi.com |
| opaR | Master QS regulator | researchgate.netmdpi.com | |
| luxS | Autoinducer-2 (AI-2) synthesis | researchgate.netmdpi.com | |
| cpsA | Capsular polysaccharide synthesis | researchgate.netmdpi.com | |
| Virulence | fliA | Flagellar sigma factor | researchgate.netmdpi.com |
| tdh | Thermostable direct hemolysin | researchgate.net | |
| vopS | Effector protein | researchgate.net | |
| Membrane Integrity | fadL | Fatty acid transport protein | researchgate.netmdpi.com |
| nusA | Transcription termination factor | researchgate.net |
Many bactericidal agents exert their effects by inducing the production of damaging reactive oxygen species (ROS) within the bacterial cell. However, studies on α-bromocinnamaldehyde have revealed a different mechanism. Its potent bactericidal activity against Escherichia coli, including antibiotic-tolerant persister cells, is not diminished by the presence of ROS scavengers like thiourea (B124793) or an iron chelator (DTPA) that blocks hydroxyl radical formation. nih.govnih.govresearchgate.net This indicates that α-bromocinnamaldehyde operates through a ROS-independent pathway, suggesting a novel bactericidal mechanism that differs from many common antibiotics. nih.govresearchgate.netmaynoothuniversity.ie This compound has shown efficacy in eradicating various types of persisters, including those induced by overexpression of ppGpp or TisB, as well as highly recalcitrant stationary-phase cells. nih.gov
Quorum Sensing and Biofilm-Related Gene Expression Modulation
Molecular Interactions with Protein Targets (e.g., Kinesin Eg5, T1R3)
Beyond its effects on whole-cell physiological processes, research has begun to identify specific molecular targets of bromocinnamaldehyde isomers. While no interactions with Kinesin Eg5 or the sweet taste receptor T1R3 have been documented for this compound, a clear inhibitory relationship has been established with the enzyme tyrosinase.
A study on α-substituted cinnamaldehyde (B126680) derivatives identified alpha-bromocinnamaldehyde (B1234352) as a potent, reversible inhibitor of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov The compound was found to inhibit both the monophenolase and diphenolase activities of the enzyme. nih.govnih.gov Molecular docking simulations suggest that the inhibition does not involve chelation of the copper ions in the enzyme's active site. nih.govresearchgate.net Instead, alpha-bromocinnamaldehyde is proposed to interact with key amino acid residues within the active site center, functioning as a static quencher to block substrate access and catalysis. nih.govresearchgate.net
Table 3: Inhibitory Activity of alpha-Bromocinnamaldehyde against Mushroom Tyrosinase
| Enzyme Activity | IC₅₀ Value (mM) | Reference |
|---|---|---|
| Monophenolase | 0.075 | nih.govnih.gov |
| Diphenolase | 0.049 | nih.govnih.gov |
Advanced Analytical and Computational Methodologies in 2 Bromocinnamaldehyde Research
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are fundamental tools for the routine analysis of 2-bromocinnamaldehyde, providing detailed information about its molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H-NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the aldehydic, vinylic, and aromatic protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton (CHO) appears as a singlet at approximately 9.341 ppm. The aromatic protons resonate in the region of 7.48 to 8.00 ppm, while the vinylic protons also show distinct signals. chemicalbook.com The coupling constants between adjacent protons can further confirm the stereochemistry of the double bond.
¹³C-NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is typically the most downfield signal. The carbon atoms of the aromatic ring and the double bond also have characteristic chemical shifts. For instance, in related cinnamaldehyde (B126680) derivatives, the carbonyl carbon (C1) resonance appears downfield, and the aromatic carbons can be observed between 127 ppm and 153 ppm. utah.edu
Table 1: ¹H-NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aldehydic H | 9.341 | s | - |
| Aromatic H | 8.00 | - | - |
| Aromatic H | 7.896 | - | J(A,C)=0.4 |
| Aromatic H | 7.50 | - | - |
| Aromatic H | 7.48 | - | - |
Data obtained from ChemicalBook. chemicalbook.com
Infrared (IR) and UV-Vis Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum displays a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde, typically found in the range of 1650-1700 cm⁻¹. researchgate.net The C=C stretching of the alkene and the aromatic ring, as well as the C-H stretching vibrations, also give rise to characteristic peaks. libretexts.org For example, a related compound, α-bromocinnamaldehyde, shows a strong C=O stretch at 1678 cm⁻¹. wiley-vch.de
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Due to its extended conjugated system, involving the benzene (B151609) ring, the double bond, and the carbonyl group, this compound exhibits strong absorption in the UV region. The absorption maxima (λ_max) can be used for quantitative analysis and to study electronic effects. Cinnamaldehyde itself shows an intense UV-Vis absorbance peak at approximately 290 nm. researchgate.net
Table 2: Key IR Absorption Frequencies for Cinnamaldehyde Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Aldehyde C=O | Stretch | 1650-1700 |
| Alkene C=C | Stretch | 1600-1650 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-H (aldehyde) | Stretch | 2830-2695 (doublet) |
Data compiled from various sources. researchgate.netlibretexts.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. amazonaws.comrsc.org The mass spectrum of this compound would show the molecular ion peak [M]⁺ and characteristic isotopic peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). Fragmentation patterns can reveal the loss of specific groups, such as the formyl group (CHO) or the bromine atom, providing further structural confirmation. Predicted collision cross-section values can also be calculated for different adducts. uni.lu
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
In the context of asymmetric synthesis involving this compound, chiral High-Performance Liquid Chromatography (HPLC) is crucial for determining the enantiomeric excess (ee) of the products. nih.govmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. researchgate.net By comparing the peak areas of the two enantiomers in the chromatogram, the ee can be accurately calculated. For instance, in reactions where this compound is a substrate, the enantiomeric excess of the resulting chiral products has been determined using chiral HPLC analysis, often with columns like Chiralcel OD-H. wiley-vch.dersc.org
Structural Elucidation Techniques
For an unambiguous determination of the three-dimensional structure, particularly the absolute configuration of chiral derivatives, X-ray crystallography is the gold standard.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net In research involving chiral molecules derived from this compound, single-crystal X-ray diffraction is the definitive method for establishing the absolute configuration of the stereocenters. acs.orgchemrxiv.org The presence of a heavy atom like bromine in the structure facilitates the determination of the absolute configuration through the anomalous dispersion effect. mit.edu This technique provides unequivocal proof of the stereochemical outcome of a reaction.
Computational Chemistry and Molecular Modeling
In the study of this compound and its derivatives, computational chemistry and molecular modeling serve as powerful tools to predict and understand molecular behavior, interaction mechanisms, and structure-activity relationships at an atomic level. These in silico methods complement experimental work by providing detailed insights that can guide further research and compound design.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques for exploring the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.gov Docking predicts the preferred orientation and binding affinity of the ligand within the receptor's binding site, while MD simulations provide a dynamic view of the complex over time, revealing the stability of the binding and the nature of the intermolecular interactions. nih.gov
Research into derivatives of cinnamaldehyde has utilized these methods to elucidate potential therapeutic mechanisms. For instance, studies on 2-styrylchromone derivatives, synthesized using reagents like p-bromo cinnamaldehyde, have employed a combination of molecular docking and MD simulations to investigate their potential as inhibitors of the human kinesin Eg5 protein, a target in cancer therapy. espublisher.comespublisher.com These computational studies provide molecular-level insights into the inhibition mechanism at the Eg5 binding site. espublisher.com
Key findings from such simulations include the calculation of binding free energy (ΔGbind) using approaches like the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method. This value indicates the strength of the ligand-receptor interaction. Furthermore, energy decomposition analysis helps identify the specific amino acid residues that are crucial for the binding interaction. espublisher.com In the case of the 2-styrylchromone derivatives, simulations identified key residues within the Eg5 protein responsible for the interaction, including E100, R103, and Y195, among others. espublisher.com
Table 1: Example of Molecular Dynamics Simulation Data for Kinesin Eg5 Inhibitors
| Compound-Protein Complex | Binding Free Energy (ΔGbind) (kcal/mol) |
|---|---|
| MT3-Eg5 | -33.89 ± 0.28 |
| MT4-Eg5 | -21.88 ± 0.22 |
This table presents sample binding free energy values for styrylchromone derivatives complexed with the Eg5 protein, as determined by the MM-GBSA method. espublisher.com A more negative value suggests a stronger binding affinity.
The integration of docking and MD simulations offers a robust approach for virtual screening and for optimizing the structure of potential inhibitors before their synthesis, thereby streamlining the drug discovery process. nih.gov
Quantum Chemical Calculations and Theoretical Reaction Mechanism Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net These methods allow for the calculation of various molecular properties, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), which are critical for understanding chemical reactivity. researchgate.net
In research related to this compound, theoretical calculations have been instrumental. For example, in the synthesis of enantiomerically enriched 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons via a cycloaddition reaction involving α-bromocinnamaldehyde, theoretical calculations were used to help understand the reaction mechanism. oaepublish.com
Furthermore, DFT calculations have been used to study the molecular geometry of related halo-cinnamaldehydes. In a study on (Z)-2-Iodocinnamaldehyde, whose synthesis was adapted from the procedure for (Z)-2-Bromocinnamaldehyde, DFT calculations confirmed that the molecule possesses a planar structure. mdpi.com This theoretical finding was crucial as it demonstrated that the planarity was an intrinsic property of the molecule and not merely an artifact of crystal packing forces. mdpi.com Such calculations can accurately predict molecular geometries and other properties, providing a deeper understanding of molecular structure. nih.gov
Theoretical studies can also elucidate reaction pathways and the stability of intermediates. frontiersin.org For example, calculations can determine the reaction free energies and activation barriers for different steps in a chemical transformation, offering insights that are difficult to obtain experimentally. researchgate.net
Table 2: Key Parameters from Quantum Chemical Calculations
| Parameter | Significance |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability of a molecule to donate electrons. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability of a molecule to accept electrons. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | Provides information about the overall polarity of the molecule. |
This table outlines some common parameters derived from quantum chemical calculations and their general significance in chemical reactivity and stability analysis. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. By establishing a mathematical relationship, QSAR models can predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced potency.
While specific QSAR studies focusing solely on this compound are limited, extensive research on cinnamaldehyde and its derivatives provides a clear framework for this methodology. mdpi.comsemanticscholar.org In these studies, a series of related compounds is synthesized, and their biological activity (e.g., antifungal or antibacterial efficacy) is measured experimentally. semanticscholar.org Then, various molecular descriptors—numerical values that characterize the chemical structure, such as electronic, steric, and lipophilic properties—are calculated for each compound.
Using statistical methods like Best Multiple Linear Regression (BMLR), a model is built that links these descriptors to the observed activity. mdpi.comsemanticscholar.org The predictive power and robustness of the QSAR model are evaluated using statistical parameters such as the correlation coefficient (R²), the F-test value (F), and the standard deviation (s²). mdpi.com
For example, a QSAR study on cinnamaldehyde derivatives against wood-decaying fungi developed models with high correlation coefficients (R² > 0.9). semanticscholar.org These models successfully guided the design of two new cinnamaldehyde compounds with predictable and effective antifungal activity. semanticscholar.org Similarly, QSAR models for cinnamaldehyde-amino acid Schiff bases against Escherichia coli and Staphylococcus aureus identified that parameters related to polarity and atomic state energy were significant for their antibacterial activity. mdpi.com
Table 3: Example of a QSAR Model for Antifungal Activity
| Target Organism | Correlation Coefficient (R²) | F-test Value (F) | Standard Deviation (s²) |
|---|---|---|---|
| Trametes versicolor | 0.910 | 35.32 | 0.0093 |
| Gloeophyllum trabeum | 0.926 | 43.95 | 0.0049 |
This table shows the statistical validation parameters for QSAR models developed for cinnamaldehyde derivatives against two wood-decaying fungi. semanticscholar.org High R² and F values indicate a statistically significant and predictive model.
Microscopic Techniques for Biological Activity Visualization
Microscopy provides direct visual evidence of a compound's effect on biological systems, such as microbial cells or biofilms. Advanced techniques like confocal laser scanning microscopy and scanning electron microscopy are invaluable for observing morphological changes and the efficacy of antimicrobial agents.
Confocal Laser Scanning Microscopy (CLSM)
Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique that creates sharp, detailed images of specimens by eliminating out-of-focus light. microscopyu.commasseycancercenter.org Its ability to perform optical sectioning allows for the reconstruction of three-dimensional structures from fluorescently labeled samples. emergentresearch.org This makes it particularly useful for studying the complex architecture of bacterial biofilms and visualizing the effects of antimicrobial compounds on their viability and structure. emergentresearch.orgresearchgate.net
In studies of compounds related to this compound, CLSM has been used to assess antibiofilm activity. For example, research on chromone (B188151) derivatives, whose parent compounds include cinnamaldehydes, utilized CLSM with LIVE/DEAD staining assays. researchgate.net This method uses two fluorescent dyes to differentiate between cells with intact membranes (live, green fluorescence) and those with compromised membranes (dead, red fluorescence). CLSM images can vividly demonstrate a dose-dependent killing effect, showing a reduction in live cells and disruption of the biofilm structure after treatment with the active compound. researchgate.net This technique provides clear, visual confirmation of a compound's bactericidal and antibiofilm efficacy.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique that uses a focused beam of electrons to scan the surface of a specimen, producing high-resolution images of its topography. thermofisher.comnih.gov SEM offers a remarkable depth of field, providing detailed three-dimensional-like views of cells, tissues, and microorganisms. nih.gov It is an essential tool for examining the morphological effects of antimicrobial agents on pathogens like fungi and bacteria. nih.gov
The application of SEM is evident in studies evaluating the antifungal properties of cinnamon oil, of which cinnamaldehyde is the primary active component. In one study, SEM was used to visualize the surface of limestone samples inoculated with fungal strains. ekb.eg The images of untreated samples clearly showed dense networks of fungal hyphae and spores covering the surface. In contrast, samples treated with a cinnamon oil nanoemulsion appeared clean, with no visible fungal growth. ekb.eg This direct visual comparison effectively demonstrates the compound's ability to inhibit fungal colonization and destroy existing fungal structures. The preparation of biological samples for SEM typically involves fixation and dehydration to preserve the delicate surface features for imaging under high vacuum. nih.govnih.gov
Future Research Directions and Perspectives
Development of Novel Catalytic Systems for Enantioselective Synthesis
The enantioselective synthesis of complex chiral molecules using 2-bromocinnamaldehyde as a starting material is an area of significant research interest. Future efforts are directed towards the discovery and optimization of novel catalytic systems that can provide high yields and excellent enantioselectivity.
One promising avenue is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. Chiral NHCs have been successfully employed in the asymmetric annulation of 2-bromoenals with various substrates. nih.gov For instance, the enantioselective [3+3] annulation of benzothiazolyl acetates with 2-bromoenals has been achieved using chiral triazolium salt precatalysts. nih.gov Research in this area is focused on designing new NHC catalysts with enhanced activity and selectivity. This includes modifying the steric and electronic properties of the NHC to fine-tune its interaction with the substrates. A notable example involves the use of a specific chiral triazolium salt that yielded dihydro-1H-benzothiazolopyridinones in good yields and high enantiomeric excess, which could be further enhanced to 99% ee through a single recrystallization. nih.gov
Another key area is the development of cooperative catalytic systems. The combination of NHCs with other catalysts, such as Brønsted acids or Lewis acids, can lead to novel reactivity and improved stereocontrol. nih.govpreprints.org For example, the combination of an achiral NHC with a chiral Brønsted acid has been shown to be a viable strategy for the asymmetric synthesis of trans-γ-lactams. nih.gov Future research will likely explore a wider range of catalyst combinations to unlock new enantioselective transformations of this compound.
Furthermore, the application of diarylprolinol silyl (B83357) ether catalysts in aza-Michael/aldol (B89426) cascade reactions of 2-aminobenzaldehydes with cinnamaldehydes has proven effective for synthesizing aryl-substituted 1,2-dihydroquinolines with high enantioselectivity. nih.govacs.org Adapting and optimizing these methods for this compound and its derivatives holds potential for creating a diverse library of chiral dihydroquinolines. nih.govacs.org Specifically, substituting the 2-aminobenzaldehyde (B1207257) with an α-ketoester has been shown to produce dihydroquinolines in good yields and with high enantiomeric excesses. nih.govacs.org
The following table summarizes some of the catalytic systems used in the enantioselective synthesis involving this compound and its analogs.
| Catalyst Type | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Reference |
| Chiral N-Heterocyclic Carbene (NHC) | [3+3] Annulation | This compound, Benzothiazolyl Acetates | Dihydro-1H-benzothiazolopyridinones | Up to 80% (99% after recrystallization) | nih.gov |
| Chiral N-Heterocyclic Carbene (NHC) | [3+3] Cycloaddition | α-Bromocinnamaldehyde, β-Ketoester Indole (B1671886) | 6-(Indole-2-yl)-3,4-dihydropyran-2-one | Up to 98% | oaepublish.comresearchgate.net |
| Diarylprolinol Silyl Ether | Aza-Michael/Aldol Cascade | 2-Aminobenzaldehydes, Cinnamaldehydes | Aryl-substituted 1,2-dihydroquinolines | >90% | nih.govacs.org |
| NHC and Brønsted Acid | Cyclization | N-(4-Methoxycinnamylidene)aniline, Ethyl trans-4-oxo-2-butenoate | trans-γ-lactams | Up to 93% | nih.gov |
Exploration of New Chemical Transformations and Cascade Reactions
This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds through various chemical transformations and cascade reactions. Future research will continue to explore novel reaction pathways to construct complex molecular architectures.
N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for initiating cascade reactions with this compound. nih.govmdpi.com The in situ generation of α,β-unsaturated acyl azolium intermediates from this compound and an NHC catalyst opens up possibilities for various annulation reactions. nih.govoaepublish.com For example, the NHC-catalyzed [3+3] cycloaddition of α-bromocinnamaldehyde with β-ketoester indoles affords chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons in good yields and with excellent enantioselectivities. oaepublish.comresearchgate.net The proposed mechanism involves the formation of a Breslow intermediate, which then generates the α,β-unsaturated acylazolium. oaepublish.com This intermediate then undergoes a Michael addition with the enolate of the β-ketoester indole, followed by tautomerization and intramolecular esterification to yield the final product. oaepublish.com
Another area of exploration is the use of this compound in multicomponent reactions. A multicomponent synthesis of 3,4-biarylpyrazoles has been developed using aryl halides, α-bromocinnamaldehyde, and tosylhydrazine, proceeding through a Suzuki coupling/cyclocondensation-elimination sequence. beilstein-journals.org Further investigation into novel multicomponent reactions involving this compound could lead to the efficient one-pot synthesis of diverse and complex heterocyclic libraries.
Cascade reactions initiated by other means are also being investigated. For instance, a visible-light-promoted, metal-free catalytic system has been developed for the aminothiolation of α-bromocinnamaldehydes to synthesize imidazo[2,1-b]thiazole (B1210989) derivatives. acs.org This approach involves two distinct photoinduced processes, highlighting the potential of photochemistry in activating this compound for new transformations. acs.org
The following table provides examples of new chemical transformations and cascade reactions involving this compound.
| Reaction Type | Reagents | Catalyst/Conditions | Product | Reference |
| [3+3] Cycloaddition | β-Ketoester Indole | Chiral N-Heterocyclic Carbene, NaHCO3 | 6-(Indole-2-yl)-3,4-dihydropyran-2-one | oaepublish.comresearchgate.net |
| [3+3] Annulation | Benzothiazolyl Acetates | Chiral N-Heterocyclic Carbene, DIPEA | Dihydro-1H-benzothiazolopyridinone | nih.gov |
| Aminothiolation | - | Visible Light, Photocatalyst | Imidazo[2,1-b]thiazole derivatives | acs.org |
| Multicomponent Synthesis | Aryl Halides, Tosylhydrazine | - | 3,4-Biarylpyrazoles | beilstein-journals.org |
| Cascade Annulation | 2-Aminophenylenone | Chiral N-Heterocyclic Carbene, DABCO | Cyclized product | mdpi.comresearchgate.net |
| Desymmetrization/Cascade | Cyclopentane-1,3-dione derivatives | N-Heterocyclic Carbene | Tricyclic β-lactone derivatives | sci-hub.se |
Rational Design of Derivatives with Enhanced Bioactivities
The rational design of this compound derivatives is a promising strategy for developing new therapeutic agents with enhanced bioactivities and improved pharmacological profiles. Structure-activity relationship (SAR) studies are crucial in guiding the design of these novel compounds.
Research has shown that the α,β-unsaturated carbonyl moiety in cinnamaldehyde (B126680) analogues is often critical for their biological activity, acting as a Michael acceptor. maynoothuniversity.ienih.gov For instance, in the context of quorum sensing inhibition in Vibrio spp., an α,β-unsaturated acyl group connected to a hydrophobic moiety and a partial negative charge were identified as key structural features for activity. nih.gov
SAR studies on cinnamaldehyde derivatives as tyrosinase inhibitors have revealed that α-substitution can significantly enhance potency. nih.gov Specifically, α-bromocinnamaldehyde, α-chlorocinnamaldehyde, and α-methylcinnamaldehyde were more potent inhibitors of both monophenolase and diphenolase activity of tyrosinase compared to the parent cinnamaldehyde. nih.gov
Furthermore, the synthesis and evaluation of α-bromo-4-methylcinnamaldehyde and α-bromo-4-chlorocinnamaldehyde have demonstrated their potential as antiviral and anti-inflammatory agents with lower toxicity compared to cinnamaldehyde. maynoothuniversity.ie This highlights the importance of strategic substitution on the phenyl ring to modulate bioactivity and toxicity.
Future research will focus on synthesizing and screening libraries of this compound derivatives with diverse substitutions at the α-position and on the aromatic ring. This will involve the introduction of various functional groups to probe their effects on target binding, cell permeability, and metabolic stability. The goal is to identify derivatives with optimized potency, selectivity, and drug-like properties.
The table below presents a summary of the structure-activity relationships for some this compound derivatives.
| Derivative | Biological Activity | Key Structural Feature | Reference |
| α-Bromocinnamaldehyde | Tyrosinase Inhibition | α-Bromo substitution | nih.gov |
| α-Chlorocinnamaldehyde | Tyrosinase Inhibition | α-Chloro substitution | nih.gov |
| α-Methylcinnamaldehyde | Tyrosinase Inhibition | α-Methyl substitution | nih.gov |
| α-Bromo-4-methylcinnamaldehyde | Antiviral, Anti-inflammatory | α-Bromo and 4-methyl substitution | maynoothuniversity.ie |
| α-Bromo-4-chlorocinnamaldehyde | Antiviral, Anti-inflammatory | α-Bromo and 4-chloro substitution | maynoothuniversity.ie |
| α-Bromocinnamaldehyde | Repellent against Sitophilus zeamais | α-Bromo substitution | conicet.gov.ar |
Integration of Advanced Computational Approaches for Predictive Modeling
Advanced computational approaches, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the behavior of this compound and its derivatives. These methods provide valuable insights into reaction mechanisms, molecular structures, and the origin of stereoselectivity, thereby guiding experimental design.
DFT calculations have been employed to elucidate the mechanism of NHC-catalyzed annulation reactions involving 2-bromoenals. uva.es For example, in the [3+2] annulation of pyrazolin-4,5-diones and 3-bromoenals, computational studies helped to understand the catalytic cycle and the factors governing the observed diastereo- and enantioselectivity. uva.es Similarly, DFT has been used to study the planarity of (Z)-2-iodocinnamaldehyde, a related compound, revealing that the planar conformation is not solely due to crystal packing forces. researchgate.netresearchgate.net
Computational modeling is also being used to predict the solid-state properties of cinnamaldehyde derivatives. For instance, DFT calculations have been used to model the solid-state photodimerization of cinnamalmalononitrile crystals, helping to understand the factors that favor reactive crystal packing arrangements. chemrxiv.org This knowledge is crucial for designing photomechanical materials.
In the context of drug design, computational methods are used for in silico screening and to study protein-ligand interactions. DFT studies have been carried out to investigate the conformation of novel indenopyrrol-4-one derivatives as potential BRDT inhibitors, providing insights into their binding modes. nih.gov Molecular dynamics simulations have been used to study the interaction of 2-styrylchromone derivatives, synthesized from p-bromocinnamaldehyde, with the human kinesin Eg5 protein, a target for cancer therapy. espublisher.com These simulations provide information on the stability of the protein-ligand complex and the role of solvent accessibility. espublisher.com
Future research will likely see a greater integration of computational and experimental approaches. Predictive modeling will be used to design novel this compound derivatives with desired electronic and steric properties for specific applications. Quantitative Structure-Activity Relationship (QSAR) models, built using computational descriptors, will be employed to predict the bioactivity of new derivatives before their synthesis, thus accelerating the discovery process. conicet.gov.arscience.gov
The following table lists some applications of advanced computational approaches in the study of this compound and related compounds.
| Computational Method | Application | Key Findings | Reference |
| Density Functional Theory (DFT) | Mechanistic study of NHC-catalyzed [3+2] annulation | Elucidation of the catalytic cycle and origin of stereoselectivity. | uva.es |
| Density Functional Theory (DFT) | Conformational analysis of (Z)-2-iodocinnamaldehyde | Planarity is not solely due to crystal packing forces. | researchgate.netresearchgate.net |
| Density Functional Theory (DFT) | Modeling solid-state photodimerization | Understanding factors that favor reactive crystal packing. | chemrxiv.org |
| Density Functional Theory (DFT) | Investigating protein-ligand interactions of BRDT inhibitors | Insights into binding modes of indenopyrrol-4-one derivatives. | nih.gov |
| Molecular Dynamics (MD) Simulation | Studying interactions with human kinesin Eg5 | Information on protein-ligand stability and solvent accessibility. | espublisher.com |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting repellent effect against Sitophilus zeamais | Linear relationship between repellent effect and polar surface/Log P. | conicet.gov.ar |
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR are critical for confirming the aldehyde proton (δ 9.5–10.5 ppm) and bromine-induced deshielding effects on adjacent carbons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 211.0550 g/mol for CHBrO) and isotopic patterns characteristic of bromine .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while chiral columns assess enantiomeric excess in asymmetric syntheses .
How does the choice of catalyst influence enantioselectivity in NHC-catalyzed annulation reactions involving this compound?
Advanced Research Question
The NHC catalyst’s steric and electronic properties dictate transition-state geometry. For example:
- Triazolium-Based Catalysts : Induce axial chirality in intermediates, favoring (R)- or (S)-configured products. In the synthesis of dihydropyrano[3,2-b]indol-2-ones, a triazolium catalyst (36) achieved 92% ee by stabilizing a key Breslow intermediate .
- Cooperative Catalysis : Combining NHC with Lewis acids (e.g., Mg(OTf)) enhances electrophilicity of this compound, improving reaction rates and selectivity .
How can researchers resolve discrepancies in reported reaction yields when using this compound in heterocyclic synthesis?
Data Contradiction Analysis
Discrepancies often stem from variations in:
- Substrate Purity : Impurities in commercial this compound (e.g., 98% purity) can alter yields. Recrystallization or column purification is advised .
- Reaction Scale : Small-scale reactions (≤1 mmol) may overestimate yields due to inefficient mixing; reproducibility should be tested at larger scales .
- Analytical Methods : Inconsistent use of internal standards or calibration curves in HPLC analysis can skew yield calculations. Cross-validate with NMR integration .
What mechanistic insights exist for the role of this compound in [3+3] annulation reactions?
Advanced Research Question
The reaction proceeds via a tandem oxidation-annulation mechanism:
Formation of Breslow Intermediate : The NHC catalyst deprotonates the aldehyde, generating a nucleophilic enolate that attacks the β-carbon of this compound .
Bromine Elimination : The bromide leaving group facilitates cyclization, forming a six-membered pyran ring.
Stereochemical Control : Chiral induction occurs during the C–C bond formation step, guided by the catalyst’s stereoelectronic profile .
What precautions are necessary when handling this compound in air-sensitive reactions?
Q. Methodological Consideration
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent aldehyde oxidation .
- Moisture Control : Dry solvents (e.g., toluene over molecular sieves) and reagents minimize hydrolysis .
- Waste Disposal : Brominated byproducts require neutralization with NaHCO before disposal .
How can researchers validate the reproducibility of asymmetric syntheses using this compound?
Q. Quality Control Strategy
- Crystallographic Data : Single-crystal X-ray diffraction confirms absolute configuration of products .
- Statistical Reporting : Adhere to ICH guidelines by reporting mean ± SD for triplicate experiments and specifying p-values for significance claims .
- Open Data : Share raw NMR, HPLC, and spectral data in supplementary materials to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
